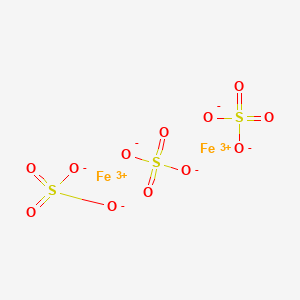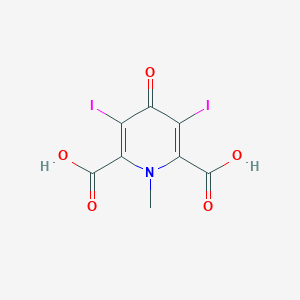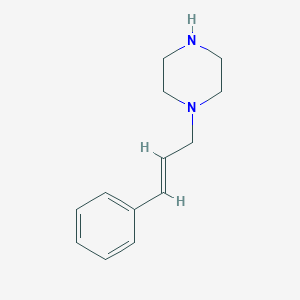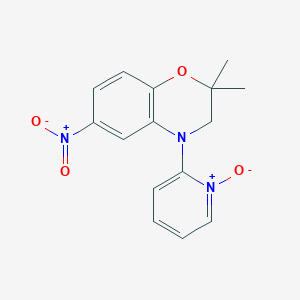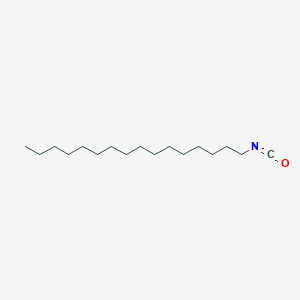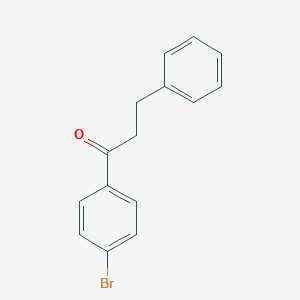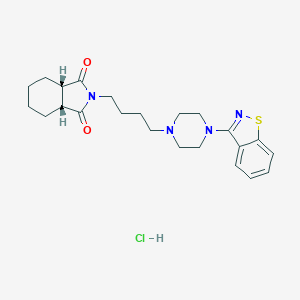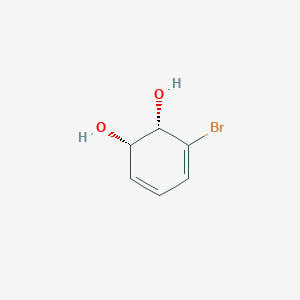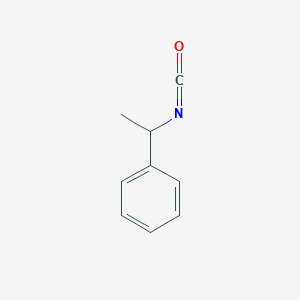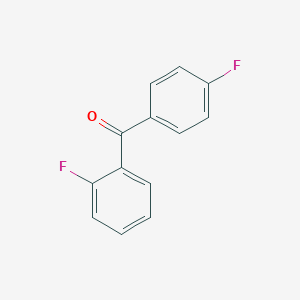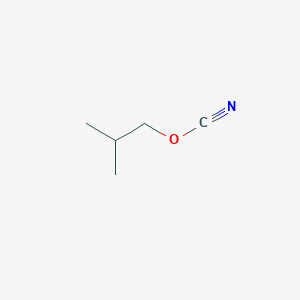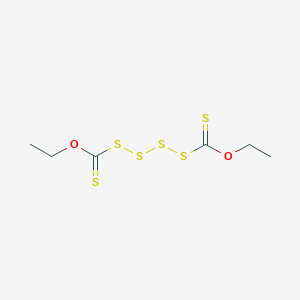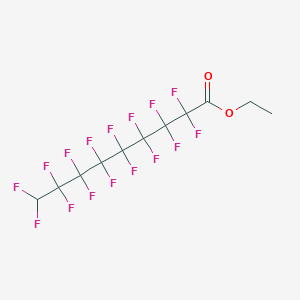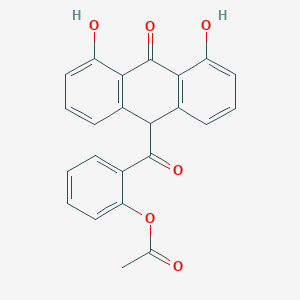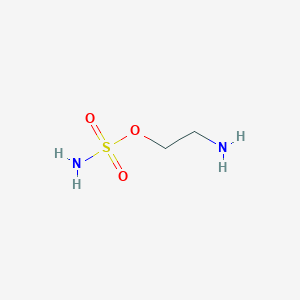
2-Aminoethyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl sulfamate is a chemical compound with the molecular formula C2H8N2O2S. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Aminoethyl sulfamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of effects, including the inhibition of tumor cell growth and the reduction of inflammation.
Biochemische Und Physiologische Effekte
2-Aminoethyl sulfamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Aminoethyl sulfamate in lab experiments is its ability to inhibit the growth of tumor cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-Aminoethyl sulfamate in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research on 2-Aminoethyl sulfamate. One area of research could focus on its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use in cancer treatment. Additionally, research could focus on the development of new materials and the use of 2-Aminoethyl sulfamate as a catalyst in chemical reactions. Overall, the unique properties of 2-Aminoethyl sulfamate make it a promising area of research for a variety of scientific fields.
Synthesemethoden
2-Aminoethyl sulfamate can be synthesized through the reaction of ethylenediamine and sulfamic acid. The reaction produces a white crystalline solid that is soluble in water and has a melting point of 225-228°C.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl sulfamate has various potential applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of tumor cells. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
10042-77-0 |
|---|---|
Produktname |
2-Aminoethyl sulfamate |
Molekularformel |
C2H8N2O3S |
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
2-aminoethyl sulfamate |
InChI |
InChI=1S/C2H8N2O3S/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) |
InChI-Schlüssel |
BMIPZKURGVVSKZ-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)N)N |
Kanonische SMILES |
C(COS(=O)(=O)N)N |
Andere CAS-Nummern |
10042-77-0 |
Synonyme |
Sulfamic acid 2-aminoethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



